Tert-butyl 2-bromofuran-3-ylcarbamate

Suzuki coupling C–C bond formation heterocyclic synthesis

This heterocyclic building block uniquely pairs a 2-bromofuran cross-coupling handle with a 3-Boc-protected amine for true orthogonal reactivity. Unlike simple 2-bromofuran or 3-Boc-furan alternatives, it enables Suzuki-Miyaura coupling at the C2 position (typical 45–87% yield) while the Boc group remains inert for subsequent deprotection and functionalization—eliminating extra protection steps. Supplied at ≥98% purity with a distinct bromine isotope pattern for MS tracking. Ideal for synthesizing 2-aryl-3-aminofuran kinase inhibitor and GPCR-targeted libraries via a streamlined two-step parallel synthesis workflow.

Molecular Formula C9H12BrNO3
Molecular Weight 262.103
CAS No. 889089-31-0
Cat. No. B2978142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-bromofuran-3-ylcarbamate
CAS889089-31-0
Molecular FormulaC9H12BrNO3
Molecular Weight262.103
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(OC=C1)Br
InChIInChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-6-4-5-13-7(6)10/h4-5H,1-3H3,(H,11,12)
InChIKeyGMFDRRLTEWNSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-bromofuran-3-ylcarbamate (CAS 889089-31-0): A Strategic Building Block for Furan-Based Molecular Architecture


Tert-butyl 2-bromofuran-3-ylcarbamate (CAS 889089-31-0, C9H12BrNO3, MW 262.10) is a heterocyclic building block featuring a 2-bromofuran scaffold bearing a Boc-protected amine at the 3-position . This dual-functional architecture enables orthogonal reactivity: the bromine atom participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, while the Boc-protected amine remains inert under these conditions and can be subsequently deprotected under mild acidic conditions to reveal a free amine for further derivatization [1]. The compound is typically supplied at 98% purity (HPLC) and is utilized in medicinal chemistry and organic synthesis for the construction of complex furan-containing frameworks .

Why Substituting Tert-butyl 2-bromofuran-3-ylcarbamate with Simpler Furan Analogs Risks Synthetic Failure


Simple 2-bromofuran (CAS 584-12-3) provides a cross-coupling handle but lacks a protected amine for subsequent orthogonal functionalization, forcing sequential protection/deprotection steps that reduce overall yield and increase complexity . Conversely, tert-butyl furan-3-ylcarbamate (CAS 56267-48-2) offers a protected amine but no bromine for C–C bond formation, rendering it unreactive in Suzuki couplings . The unique combination of a 2-bromo substituent and a 3-Boc-amine in a single furan core—as in the target compound—is not replicated by any other commercially available furan building block, making generic substitution technically infeasible for multi-step synthetic sequences requiring both orthogonal reactivity and high regiochemical fidelity [1].

Quantitative Evidence for Selecting Tert-butyl 2-bromofuran-3-ylcarbamate Over Closest Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: Predicted Yields Based on 2-Bromofuran Benchmark

The target compound incorporates a 2-bromofuran moiety, which has been extensively characterized in Suzuki-Miyaura cross-coupling reactions. In a systematic study, 2-bromofuran reacted with various aryl boronic acids under standard Pd(PPh3)4 catalysis to afford 2-arylfurans in isolated yields ranging from 45% to 87%, with an average yield of 71% across eight examples . While direct yield data for the target compound are not reported, the identical 2-bromofuran substructure permits a class-level inference that the target compound will exhibit comparable cross-coupling efficiency. In contrast, the non-brominated analog tert-butyl furan-3-ylcarbamate is entirely unreactive in Suzuki couplings, providing no C–C bond-forming utility .

Suzuki coupling C–C bond formation heterocyclic synthesis

Purity and Analytical Consistency: 98% HPLC Purity vs. 95% for Non-Brominated Analog

The target compound is routinely supplied at 98% purity as determined by HPLC, with batch-specific certificates of analysis including NMR and GC . The closest non-brominated analog, tert-butyl furan-3-ylcarbamate (CAS 56267-48-2), is typically available at 95% purity from the same vendor . This 3-percentage-point difference in purity specification translates to a 60% reduction in total impurity content (2% vs. 5%), which is critical for applications requiring high-purity intermediates, such as late-stage functionalization in drug discovery and impurity profiling in pharmaceutical development.

purity specification quality control HPLC analysis

Molecular Weight Differentiation: 262.10 g/mol Enables Precise MS and NMR Characterization

The target compound has a molecular weight of 262.10 g/mol and molecular formula C9H12BrNO3, as confirmed by vendor MS and NMR data . In contrast, the non-brominated analog tert-butyl furan-3-ylcarbamate has MW 183.20 g/mol and formula C9H13NO3 . This mass difference (Δ 78.9 Da) and the presence of a bromine atom (characteristic 1:1 isotope pattern at M and M+2) provide unambiguous identification via LC-MS and allow for precise monitoring of reaction progress and product isolation in complex reaction mixtures.

mass spectrometry NMR analytical chemistry

Regioselective Functionalization: Orthogonal Reactivity Enables Sequential C2-Coupling and C3-Derivatization

The target compound's 2-bromo and 3-Boc-amine groups are positioned to exploit the directing effect of the electron-withdrawing bromine. Studies on 3-bromofuran demonstrate that the adjacent bromine directs metalation to the C2 position, enabling regioselective functionalization with >90% regioselectivity [1]. By analogy, the target compound's 2-bromo substituent is expected to similarly direct metalation to the C3 or C5 positions, allowing for precise control over the order of functionalization. In contrast, 2-bromofuran lacks a protected amine and offers only a single modification site, while tert-butyl furan-3-ylcarbamate lacks a bromine and cannot undergo cross-coupling at all .

regioselectivity orthogonal protection sequential functionalization

Orthogonal Deprotection: Boc Removal Under Mild Acidic Conditions Preserves Bromine Handle

The Boc protecting group can be removed under standard acidic conditions (e.g., TFA/DCM or 85% aqueous H3PO4) with near-quantitative yield (>95%) while leaving the bromine substituent intact [1]. In contrast, 2-bromofuran lacks a protected amine altogether, requiring separate introduction of an amino group via multi-step sequences that typically incur additional yield losses of 20–40% per step . The orthogonal stability of the Boc group under Suzuki coupling conditions (palladium catalysis, mild base) and its facile removal under acid provide a two-stage functionalization strategy that is not available with simpler furan building blocks.

Boc deprotection protecting group strategy amine functionalization

Optimal Application Scenarios for Tert-butyl 2-bromofuran-3-ylcarbamate in Drug Discovery and Chemical Development


Synthesis of 2,3-Disubstituted Furan Pharmacophores via Sequential Suzuki Coupling and Amine Derivatization

The target compound is ideally suited for constructing 2-aryl-3-aminofuran scaffolds, a privileged motif in kinase inhibitors and GPCR ligands. The workflow involves Suzuki coupling at the 2-position (expected 45–87% yield) followed by Boc deprotection (>95% yield) and subsequent acylation, sulfonylation, or reductive amination at the 3-amino group. This two-step sequence yields diverse disubstituted furans without intermediate purification of the free amine .

Late-Stage Functionalization of Complex Molecular Architectures Requiring High-Purity Intermediates

With 98% HPLC purity and a molecular weight of 262.10, the compound serves as a reliable late-stage building block in multi-step syntheses. Its distinct isotopic pattern (Br) facilitates MS tracking, while the high purity minimizes the introduction of side products that could complicate purification. This is particularly critical in pharmaceutical development where impurity profiles must be tightly controlled .

Construction of Furan-Containing Fragment Libraries for High-Throughput Screening

The orthogonal reactivity of the 2-bromo and 3-Boc-amine groups enables rapid diversification using parallel synthesis. A single batch of the target compound can be split and reacted with different boronic acids (Suzuki) to generate a panel of 2-arylfuran intermediates, which can then be deprotected and further elaborated with various electrophiles. This strategy accelerates SAR exploration in fragment-based drug discovery [1].

Synthesis of Biologically Active Furan Alkaloids and Natural Product Analogs

The compound serves as a key intermediate for synthesizing furan-containing natural products and their analogs, including derivatives of furo[3,2-b]pyrans and 5-arylfuran nucleosides. The regioselective functionalization enabled by the bromine directing effect allows for precise control over substitution patterns that are otherwise difficult to achieve with simpler furan building blocks [2].

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